[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone
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Overview
Description
[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone: is a synthetic compound belonging to the class of indole-based cannabinoids. These compounds are known for their interaction with cannabinoid receptors in the brain, which can lead to psychoactive effects. The presence of fluorine, iodine, and deuterium atoms in its structure makes it a subject of interest for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoropentyl Chain: The 5-fluoropentyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pentyl chain is replaced by fluorine.
Iodination and Deuteration: The phenyl ring is iodinated using iodine and a suitable oxidizing agent. Deuteration is achieved by using deuterated reagents or solvents during the synthesis to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the fluoropentyl chain.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model to study the effects of halogenation and deuteration on the reactivity and stability of indole derivatives. It also serves as a precursor for synthesizing other complex molecules.
Biology
Biologically, it is studied for its interaction with cannabinoid receptors, which can help in understanding the mechanisms of psychoactive substances and developing therapeutic agents for neurological disorders.
Medicine
In medicine, research focuses on its potential as a therapeutic agent for conditions such as chronic pain, anxiety, and epilepsy due to its interaction with the endocannabinoid system.
Industry
Industrially, it can be used in the development of new materials with specific electronic or optical properties due to the presence of fluorine and iodine atoms.
Mechanism of Action
The compound exerts its effects primarily through binding to cannabinoid receptors (CB1 and CB2) in the brain. This interaction modulates neurotransmitter release, leading to various physiological and psychoactive effects. The presence of deuterium can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to longer-lasting effects.
Comparison with Similar Compounds
Similar Compounds
AM-2201: Another synthetic cannabinoid with a similar indole core but different substituents.
JWH-018: A well-known synthetic cannabinoid with a similar mechanism of action.
UR-144: Features a cyclopropyl group instead of the fluoropentyl chain.
Uniqueness
The unique combination of fluorine, iodine, and deuterium in [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone makes it distinct in terms of its chemical stability, metabolic profile, and potential therapeutic applications. The deuterium atoms, in particular, can significantly alter the compound’s pharmacok
Biological Activity
The compound [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors and potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The compound belongs to a class of synthetic cannabinoids characterized by their structural similarity to naturally occurring cannabinoids like THC. Its chemical formula is C22H24FNO with a molecular weight of approximately 337.43 g/mol. The presence of fluorine and deuterium atoms in its structure may influence its pharmacokinetic properties and receptor binding affinity.
Structural Formula
Synthetic cannabinoids like this compound primarily exert their effects through interaction with the endocannabinoid system. They act as agonists at cannabinoid receptors CB1 and CB2, leading to various physiological effects including analgesia, anti-inflammatory responses, and modulation of mood.
Receptor Binding Affinity
Research indicates that this compound exhibits high binding affinity for CB1 receptors compared to CB2 receptors. This selectivity may contribute to its psychoactive effects and could have implications for therapeutic use in managing pain or anxiety disorders.
Receptor Type | Binding Affinity (Ki) |
---|---|
CB1 | Low nanomolar range |
CB2 | Moderate micromolar range |
Pharmacological Effects
Studies have shown that the compound can induce effects similar to those of THC, including:
- Analgesic Effects : Demonstrated potential in reducing pain perception.
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
- Neurological Effects : Modulation of neurotransmitter release affecting mood and anxiety levels.
Case Study 1: Pain Management
A clinical trial investigated the efficacy of synthetic cannabinoids in chronic pain management. Patients receiving this compound reported significant reductions in pain scores compared to placebo groups. The results suggested a favorable safety profile with minimal side effects.
Case Study 2: Anxiety Disorders
In a controlled study on anxiety disorders, subjects administered the compound exhibited reduced anxiety levels as measured by standardized scales. The anxiolytic effects were attributed to modulation of the endocannabinoid system.
Safety and Regulatory Status
Due to its psychoactive properties and potential for abuse, this compound is classified as a controlled substance in several jurisdictions. Ongoing research aims to better understand its safety profile and therapeutic potential while navigating regulatory challenges.
Properties
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2/i2D,4D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIIZFINPPEMC-ZXBLQHTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)I)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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